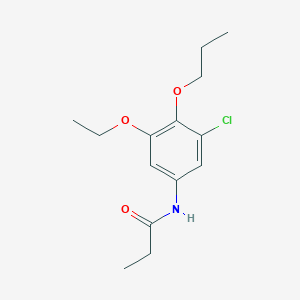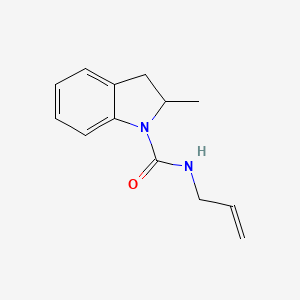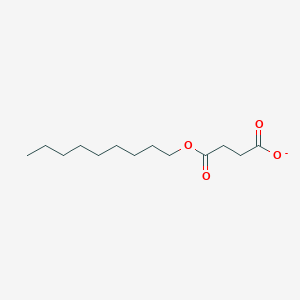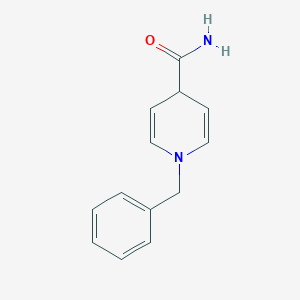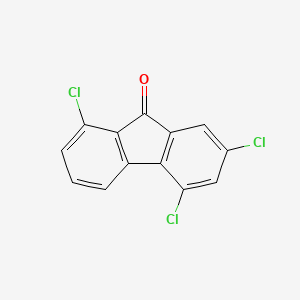
4-Hydroxy-3-(11-oxododecyl)naphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-(11-oxododecyl)naphthalene-1,2-dione is a complex organic compound belonging to the naphthoquinone family. This compound is characterized by its unique structure, which includes a hydroxy group at the 4th position, an oxododecyl chain at the 3rd position, and a naphthalene-1,2-dione core. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-(11-oxododecyl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxynaphthalene-1,4-dione with an appropriate aldehyde and amine in the presence of a catalyst such as L-proline under reflux conditions in ethanol . Another method involves the use of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale multi-component reactions using efficient and recyclable catalysts. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is emphasized to ensure high yields, safety, and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-(11-oxododecyl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The naphthoquinone core can be reduced to form hydroquinones.
Substitution: The oxododecyl chain can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted naphthoquinone derivatives.
Scientific Research Applications
4-Hydroxy-3-(11-oxododecyl)naphthalene-1,2-dione has a wide range of applications in scientific research:
Biology: Acts as a molecular probe for biochemical research due to its fluorescence properties.
Medicine: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the production of electroluminescent devices, textile dyes, and polymer additives.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(11-oxododecyl)naphthalene-1,2-dione involves its interaction with various molecular targets and pathways. The hydroxy and oxododecyl groups play crucial roles in its biological activity. The compound can interact with cellular enzymes, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can induce apoptosis in cancer cells or inhibit the growth of microorganisms .
Comparison with Similar Compounds
2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna and its antimicrobial properties.
4-Hydroxy-3-phenyl-naphthalene-1,2-dione: Similar structure but with a phenyl group instead of an oxododecyl chain.
Uniqueness: 4-Hydroxy-3-(11-oxododecyl)naphthalene-1,2-dione is unique due to its long oxododecyl chain, which imparts distinct physicochemical properties and biological activities compared to other naphthoquinones. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90308-98-8 |
|---|---|
Molecular Formula |
C22H28O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
4-hydroxy-3-(11-oxododecyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C22H28O4/c1-16(23)12-8-6-4-2-3-5-7-9-15-19-20(24)17-13-10-11-14-18(17)21(25)22(19)26/h10-11,13-14,24H,2-9,12,15H2,1H3 |
InChI Key |
URBNMXLUPFVMEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCCCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


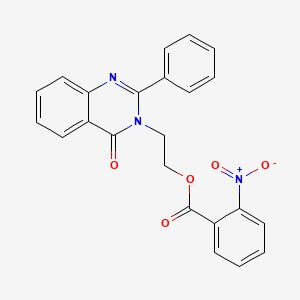

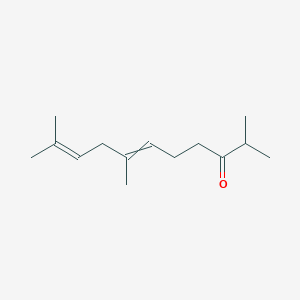
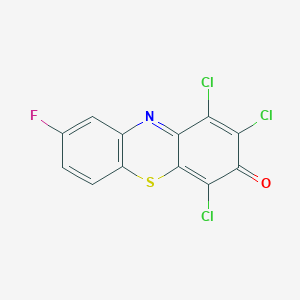
![1-{[6-(Ethylsulfanyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14374481.png)
![1-[2-(2,6-Dimethylhept-6-en-2-yl)-3-methylcycloprop-2-en-1-yl]ethan-1-one](/img/structure/B14374491.png)
![2-[(1-Iodo-3-methylpent-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14374500.png)
![2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14374507.png)
